molecular formula C16H26O3 B1670859 Dodecenylsuccinic anhydride CAS No. 25377-73-5

Dodecenylsuccinic anhydride

Cat. No. B1670859
CAS RN: 25377-73-5
M. Wt: 266.38 g/mol
InChI Key: WVRNUXJQQFPNMN-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecenylsuccinic anhydride, also known as DDSA, is a long-chained aliphatic anhydride . It is used as a catalyst and organic acid anhydride-based hardener in the electrical industry . DDSA is also used as a curing agent for polymers and additives in polymer production .


Synthesis Analysis

The synthesis process of DDSA involves mixing polyisobutylene and maleic anhydride according to a certain molar ratio, and placing them in a reactor . A catalyst and an initiator are added into the reactor, and the pH value of the reaction system is adjusted . The temperature of the reaction system is adjusted, and a reaction is carried out for a period of time at high temperature . After the reaction is finished, a product is obtained by distillation under a certain pressure, followed by cooling for a period of time .


Molecular Structure Analysis

DDSA has a chemical formula of C16H26O3 . Its molecular weight is 266.38 . The IUPAC Standard InChI is InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h10-11,14H,2-9,12-13H2,1H3/b11-10+ .


Chemical Reactions Analysis

DDSA is widely reported as a curing agent for polymers and additives in polymer production . The curing by polymerization with epoxy mixtures is reported to improve flexibility due to the presence of the 12-carbon chain .


Physical And Chemical Properties Analysis

DDSA is a slightly viscous liquid . It has a refractive index of n20/D 1.479 (lit.) , a boiling point of 150 °C/3 mmHg (lit.) , and a density of 1.005 g/mL at 25 °C (lit.) .

Scientific Research Applications

Emulsifying Properties of DDSA-Modified Glucuronoxylans

  • Scientific Field: Chemistry, specifically the study of emulsifiers .
  • Application Summary: DDSA is used to chemically modify glucuronoxylans, a byproduct from pulping and biomass processing industries, to improve their amphipathic property and develop high-quality natural-based/green emulsifiers .
  • Methods of Application: Glucuronoxylans are chemically modified by DDSA to produce a novel emulsifier. The effects of degree of substitution (DS) and alkenyl chain length on the emulsifying properties of DDSA-modified glucuronoxylans are investigated .
  • Results: DDSA-glucuronoxylans emulsions showed much smaller droplet size, lower zeta potential, higher emulsifying activity, and better emulsion stability compared to that of glucuronoxylans emulsion. When DS increased from 0.014 to 0.09, the emulsifying properties of DDSA-glucuronoxylans were improved .

Effects of Molecule Weight on Emulsifying Properties

  • Scientific Field: Chemistry, specifically the study of emulsifiers .
  • Application Summary: DDSA is used to modify glucuronoxylans of different molecular weights to study the effects of molecular weight on the emulsifying properties .
  • Methods of Application: Different molecular weight glucuronoxylans are obtained through xylanase hydrolysis. DDSA is used as a modifying agent to functionalize glucuronoxylans .
  • Results: Higher molecular weight DDSA-modified glucuronoxylans showed smaller droplets size, lower zeta potential, higher emulsifying activity, and better emulsion stability .

Synthesis of Amphiphilic Chitosan

  • Scientific Field: Polymer Chemistry .
  • Application Summary: DDSA is used in the synthesis of amphiphilic N - [ (2´- (dodec-2´-en-10-yl)succinoyl]chitosan .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Synthesis of Hydrogels for Drug Delivery

  • Scientific Field: Biomedical Engineering .
  • Application Summary: DDSA is used as a cross-linking agent to synthesize hydrogels for drug delivery, coating for medical devices, and as a hardener for curing epoxy resins .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Chemical Modification of Sago Starch

  • Scientific Field: Food Chemistry .
  • Application Summary: DDSA is used for the esterification of sago starch, a type of starch extracted from the spongy centre of various tropical palm stems .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Preparation of DDSA Gum Arabic Derivatives

  • Scientific Field: Food Chemistry .
  • Application Summary: DDSA is used for the chemical modification of gum arabic, a natural gum made of the hardened sap of various species of the acacia tree .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Synthesis of Amphiphilic Chitosan

  • Scientific Field: Polymer Chemistry .
  • Application Summary: DDSA is used in the synthesis of amphiphilic N - [ (2´- (dodec-2´-en-10-yl)succinoyl]chitosan .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Preparation of DDSA Gum Arabic Derivatives

  • Scientific Field: Food Chemistry .
  • Application Summary: DDSA is used for the chemical modification of gum arabic, a natural gum made of the hardened sap of various species of the acacia tree .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Safety And Hazards

DDSA may cause an allergic skin reaction and serious eye irritation . It may also cause long-lasting harmful effects to aquatic life . It is combustible when exposed to heat or flame and can react with oxidizing materials . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

3-[(E)-dodec-1-enyl]oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRNUXJQQFPNMN-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C/C1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893538
Record name 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, light-yellow viscous liquid; [Hawley] Solid; mp = 30 deg C; [IUCLID] Clear, very deep yellow viscous liquid; [MSDSonline]
Record name Dodecenylsuccinic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5050
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Density

LIGHT-YELLOW, CLEAR, VISCOUS OIL; BP= 180-182 °C @ 5 MM HG; DENSITY= 1.002 @ 75 °C; FLASH POINT= 352 °F OC; VISCOSITY 400 CENTIPOISES @ 20 °C, 15.5 CENTIPOISES @ 70 °C /BRANCHED CHAIN/
Record name DODECENYLSUCCINIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dodecenylsuccinic anhydride

CAS RN

25377-73-5, 119295-58-8
Record name Dodecenylsuccinic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Furandione, 3-(dodecen-1-yl)dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecenylsuccinic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-FURANDIONE, 3-(1-DODECENYL)DIHYDRO-, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALQ23WB445
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DODECENYLSUCCINIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Isolated soy protein (30 g) was dispersed in deionized water. The pH was adjusted to 8.5 with 1 N NaOH and the dispersion was heated to 50° C. Dodecenyl succinic anhydride (18 g) was dissolved in 100 ml of tetrahydrofuran. When the temperature of the soy dispersion reached 50° C., the DDSA/THF solution was added in 5 ml increments over 1 hour with concurrent adjustment of pH to 8.5 with 1 N NaOH. The solution was stirred for an additional hour to hydrolyze any unreacted anhydride. Protein was recovered by precipitation at pH 4.0 with 1 N HCl. The precipitate was washed and filtered three times with deionized water. The protein was dried at 60° C. and finely ground.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecenylsuccinic anhydride
Reactant of Route 2
Dodecenylsuccinic anhydride
Reactant of Route 3
Dodecenylsuccinic anhydride
Reactant of Route 4
Dodecenylsuccinic anhydride
Reactant of Route 5
Dodecenylsuccinic anhydride
Reactant of Route 6
Dodecenylsuccinic anhydride

Citations

For This Compound
1,060
Citations
N Hou, X Zhao, Z Han, X Jiang, Y Fang, Y Chen, D Li - Chemosphere, 2022 - Elsevier
The inability to demulsify oil-in-water emulsions via green and efficient processes is a challenging problem in many industrial processes. As a novel biodemulsifier, protein demulsifiers …
Number of citations: 10 www.sciencedirect.com
VVT Padil, C Senan, M Černík - Journal of Agricultural and Food …, 2015 - ACS Publications
Esterifications of the tree-based gum, gum karaya (GK), using dodecenylsuccinic anhydride (DDSA) were carried out in aqueous solutions. GK was deacetylated using alkali treatment …
Number of citations: 59 pubs.acs.org
CE Olivetti, MI Alvarez Echazú, O Perna… - … Research Part A, 2019 - Wiley Online Library
Skin wound healing presents a unique challenge because of its complex healing process. Herein, we developed a hydrophobic wound dressing to incorporate simvastatin, which has …
Number of citations: 20 onlinelibrary.wiley.com
MI Alvarez Echazu, ME Antona, O Perna… - Journal of Applied …, 2022 - Wiley Online Library
… In this study, chitosan hydrogels (CHI) modified by dodecenylsuccinic anhydride are evaluated as thymol delivery systems for P treatment. Hydrogels acylation is corroborated by FTIR …
Number of citations: 6 onlinelibrary.wiley.com
AM Al-Sabagh, NG Kandile… - Journal of dispersion …, 2012 - Taylor & Francis
… Jiang and Du [ Citation 27 ] prepared a novel three-arm surfmer based on dodecenylsuccinic anhydride. This surfmer possesses a side chain with a double bond at the end, which does …
Number of citations: 12 www.tandfonline.com
D Yu, W Liu, Y Li, H Wang, G Li - BioResources, 2015 - jtatm.textiles.ncsu.edu
… The modification of montmorillonite nanoparticle with sodium fluoride was found to decrease the interfacial tension between dodecenylsuccinic anhydride (DDSA) and aqueous …
Number of citations: 9 jtatm.textiles.ncsu.edu
NN Shah, N Soni, RS Singhal - International journal of biological …, 2018 - Elsevier
Proteins and polysaccharides are among the biopolymers produced by living organisms for their structural integrity, protection, physiological functions, or as reserve energy. These …
Number of citations: 40 www.sciencedirect.com
FJ Ortega, AA Cuadri, P Partal, FJ Navarro - Polymers, 2022 - mdpi.com
The softening of aged bitumen is necessary for a successful asphalt rejuvenation in road recycling operations. Thus, this study proposes a novel and successful approach by using …
Number of citations: 1 www.mdpi.com
J Luneckas, L Peciulyte, J Bendoraitiene… - … conference CCT-2023 …, 2023 - epubl.ktu.edu
… The aim of this work was to get starch derivatives with different degree of substitution (DS) by modifying it with dodecenylsuccinic anhydride and acetic anhydride and evaluate the …
Number of citations: 0 epubl.ktu.edu
FW Michelotti, CJ Knuth, A Bavley - Journal of Chemical and …, 1959 - ACS Publications
… Dodecenylsuccinic anhydride was … Comparison of the data for dodecenylsuccinic anhydride and methylsuccinic anhydride demonstratesthe plasticizing effect of the large hydrocarbon …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.